molecular formula C14H15N3 B4472843 N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine

N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine

Cat. No.: B4472843
M. Wt: 225.29 g/mol
InChI Key: CDYAOTQTBFPDQP-UHFFFAOYSA-N
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Description

N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown potential in medicinal chemistry due to its unique structural features and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and yields high purity products . The process is characterized by its simplicity and efficiency, making it a preferred method in laboratory settings.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and pantothenate kinase, which are crucial for the survival of Mycobacterium tuberculosis . The compound’s binding affinity to these enzymes disrupts their normal function, leading to the inhibition of bacterial growth. Additionally, it has shown potential in inhibiting β-glucosidase, which is relevant for diabetes treatment .

Comparison with Similar Compounds

N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine can be compared with other quinazoline derivatives such as:

The uniqueness of this compound lies in its specific structural features and its potential as an enzyme inhibitor, which distinguishes it from other quinazoline derivatives .

Properties

IUPAC Name

N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-2-7-12(8-3-1)16-14-15-10-11-6-4-5-9-13(11)17-14/h1-3,7-8,10H,4-6,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYAOTQTBFPDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=NC=C2C1)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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